molecular formula C16H15N3O3 B2524876 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1327531-03-2

1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide

Número de catálogo: B2524876
Número CAS: 1327531-03-2
Peso molecular: 297.314
Clave InChI: FYLLBPISONTFAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide is a bicyclic carboxamide derivative featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked via an amide bond to a 2-oxo-1,2,3,4-tetrahydroquinoline moiety. The dihydropyridine ring contributes electron-deficient aromaticity, while the tetrahydroquinoline group introduces a partially saturated bicyclic system.

Propiedades

IUPAC Name

1-methyl-2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)17-11-5-6-13-10(9-11)4-7-14(20)18-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLLBPISONTFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound has been synthesized and evaluated for its biological properties, particularly as a potential drug candidate. Its structure suggests that it may interact with various biological targets due to the presence of both the dihydropyridine and tetrahydroquinoline moieties.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit notable antimicrobial properties. For instance, a series of compounds similar to 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide have shown effectiveness against various bacterial strains. A study highlighted the synthesis of sulfonamide derivatives that demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the core structure can enhance antimicrobial efficacy .

CompoundActivity Against BacteriaMIC (µg/mL)
Compound AE. coli250
Compound BS. aureus200
Compound CK. pneumonia150

Anticancer Potential

The anticancer properties of compounds similar to 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide have been explored in various studies. The ability of these compounds to induce apoptosis in cancer cells has been documented. For example, one study reported that certain derivatives achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds based on the tetrahydroquinoline scaffold. Studies have shown that modifications at specific positions on the molecule can significantly impact biological activity. For instance:

ModificationEffect on Activity
Methyl group at position 1Increased potency against cancer cell lines
Sulfonamide group additionEnhanced antibacterial activity

Mecanismo De Acción

When compared to other similar compounds, 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other quinoline derivatives or related heterocyclic compounds. These compounds may share some biological activities but differ in their specific mechanisms and efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

The compound shares structural motifs with several carboxamide derivatives. Below is a detailed comparison of key analogs based on substituents, physicochemical properties, and functional implications:

Table 1: Comparative Analysis of Structural Analogs

Compound Name (IUPAC) Core Structure Substituents Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 1,2-Dihydropyridine + Tetrahydroquinoline - 1-Methyl (pyridine N)
- 2-Oxo (pyridine C2)
- 2-Oxo-tetrahydroquinolin-6-yl (amide)
C₁₉H₁₈N₃O₃ 336.37 Bicyclic hybrid; potential for dual-binding interactions. N/A
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine - 3-Bromo-2-methylphenyl (amide)
- 2-Oxo (pyridine C2)
C₁₃H₁₁BrN₂O₂ 307.15 Near-planar conformation; forms centrosymmetric dimers via N–H⋯O H-bonds.
1-Allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine - Allyl (pyridine N)
- 3,4,5-Trimethoxyphenyl (amide)
C₁₈H₂₀N₂O₅ 344.36 Electron-rich aryl group; predicted pKa = 10.83 (moderate solubility).
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide Quinoline + Piperidine - 6-Chloro-4-phenyl (quinoline)
- 2,4-Dimethylphenyl (amide)
C₂₆H₂₇ClN₃O₂ 448.97 Bulky substituents; potential steric hindrance in binding.
N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide 1,2-Dihydropyridine - 3-Chloro-2-methylphenyl (amide)
- 2-Oxo (pyridine C2)
C₁₃H₁₁ClN₂O₂ 262.70 Isostructural with bromo analog; planar π-conjugation.

Structural and Functional Insights

  • Replacement of the tetrahydroquinoline moiety (target) with a simple aryl group (e.g., 3-bromo-2-methylphenyl in ) simplifies the structure but reduces opportunities for hydrophobic interactions .
  • The tetrahydroquinoline group in the target compound introduces a partially saturated scaffold, balancing rigidity and flexibility for receptor accommodation.
  • Physicochemical Properties: The target compound’s molecular weight (336.37) falls within the optimal range for oral bioavailability (200–500 Da), similar to ’s analog (344.36) .

Actividad Biológica

The compound 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O3C_{15}H_{14}N_{2}O_{3} with a molecular weight of 270.28 g/mol. The compound features a dihydropyridine core linked to a tetrahydroquinoline moiety, which contributes to its diverse biological activities.

Antitumor Activity

Research has indicated that compounds similar to 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide exhibit significant antitumor properties. For instance, studies on related tetrahydroquinoline derivatives have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study involving a series of tetrahydroquinoline derivatives, compounds demonstrated potent cytotoxic effects against human tumor cells such as HepG2 and MCF-7. The structure-activity relationship (SAR) analysis revealed that modifications on the quinoline ring significantly enhanced antitumor activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes .
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Compounds with similar structures have been tested against various pathogens, including bacteria and fungi.

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.62 µg/mL
Compound BEscherichia coli31.25 µg/mL
Compound CCandida albicans7.81 µg/mL

These results indicate that structural modifications can lead to enhanced antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in determining biological activity. For instance:

  • Substituents on the quinoline ring can significantly affect both antitumor and antimicrobial properties.
  • The presence of electron-withdrawing groups tends to enhance activity by stabilizing reactive intermediates during metabolic processes.

Table: Summary of SAR Findings

Functional GroupEffect on Activity
Electron-withdrawingIncreases potency
Alkyl substitutionsModulates solubility and bioavailability
Aromatic ringsEnhances interaction with biological targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, with critical parameters including solvent choice (e.g., DMF or ethanol), temperature control (60–120°C), and catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine). Reaction time and pH must be optimized to maximize yield (≥70%) and purity (≥95%) .
  • Analytical Validation : Purity is confirmed via HPLC, while structural integrity is verified using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing dihydropyridine and tetrahydroquinoline moieties) .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks (if crystallizable) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under varying atmospheres .

Q. What preliminary biological screening methods are suitable for evaluating its pharmacological potential?

  • In vitro Assays :

  • Enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based readouts .
  • Antimicrobial activity via broth microdilution (MIC values) or agar diffusion .
    • Cell-Based Studies : Cytotoxicity profiling (e.g., MTT assay) against cancer cell lines (IC₅₀ determination) .

Q. How does the tetrahydroquinoline core influence the compound’s reactivity and bioactivity?

  • The tetrahydroquinoline moiety enhances π-π stacking interactions with biological targets, while the 2-oxo group increases hydrogen-bonding potential. Substituents at the 6-position (e.g., carboxamide) modulate solubility and target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Approach :

  • Dose-Response Reprodubility : Validate assays in triplicate with positive/negative controls.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent effects) .

Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?

  • Tools :

  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) models transition states and energy barriers for key steps (e.g., cyclization) .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts/solvents .
    • Validation : Cross-reference computed pathways with experimental yields .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Strategy :

  • Analog Synthesis : Modify substituents (e.g., methyl → ethyl at the 1-position) and assess activity shifts .
  • Molecular Docking : Use AutoDock or Schrödinger to map binding poses against target proteins (e.g., kinases) .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors .

Q. What advanced experimental designs minimize variability in pharmacological evaluations?

  • DoE (Design of Experiments) : Apply factorial designs to optimize assay conditions (e.g., pH, temperature, incubation time) .
  • In Vivo Models : Use orthotopic xenografts or patient-derived organoids for translational relevance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.